8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by a piperazine ring substituted with a 2,5-dimethylbenzyl group at the N-4 position. The purine core features ethyl and methyl substituents at the 7- and 3-positions, respectively.
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-5-27-17-18(24(4)21(29)23-19(17)28)22-20(27)26-10-8-25(9-11-26)13-16-12-14(2)6-7-15(16)3/h6-7,12H,5,8-11,13H2,1-4H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCQFAWIWBZYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878429-56-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a piperazine moiety and a purine base, which are known to influence various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol. Its structure features a piperazine ring substituted with a dimethylbenzyl group and an ethyl group on the purine core. This structural complexity may contribute to its diverse biological effects.
Biological Activity
Research into the biological activity of this compound has revealed several interesting properties:
Antitumor Activity
Studies have indicated that derivatives of purine compounds can exhibit significant antitumor activity. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Neuropharmacological Effects
Piperazine derivatives are frequently investigated for their neuropharmacological properties. Compounds similar to this compound have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, making such compounds potential candidates for the treatment of mood disorders .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been explored. Some studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Antitumor Efficacy : A study evaluating a series of purine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibition .
- Neuropharmacological Assessment : In animal models, piperazine derivatives were tested for their effects on anxiety-like behavior. Results showed that administration led to significant reductions in anxiety levels compared to control groups, supporting the hypothesis of their potential use in treating anxiety disorders .
- Antimicrobial Testing : A recent investigation into the antimicrobial activity of piperazine-based compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria. The tested compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Effects on Purine Core
Piperazine Functionalization
The piperazine ring’s substitution pattern critically influences pharmacological properties:
Table 2: Spectral Data for Reference Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
